molecular formula C8H9NO3 B1274582 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 51727-05-0

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1274582
CAS RN: 51727-05-0
M. Wt: 167.16 g/mol
InChI Key: RRZTUQQCXRBPRG-UHFFFAOYSA-N
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Description

The compound of interest, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities, including hypoglycemic and cardiotonic effects. These compounds are structurally characterized by a dihydropyridine core with various substituents that influence their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of dihydropyridine derivatives typically involves the Hantzsch synthesis or modifications thereof. For instance, the synthesis of related compounds has been achieved by reacting sodium enolates of ketones with cyanoacetamide, followed by hydrolysis of the resulting nitriles . Another approach involves the reaction of methyl acetopyruvate, methyl 3-aminocrotonate, and an aldehyde, yielding various dihydropyridine derivatives . Additionally, a diversity-oriented synthesis has been developed to produce a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular and crystal structures of dihydropyridine derivatives have been elucidated using techniques such as X-ray diffraction analysis. For example, a related compound, 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine, was found to have a boat conformation for the dihydropyridine ring, with molecule packing stabilized by hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Dihydropyridine derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the ester groups in these compounds can be hydrolyzed to carboxylic acids, which can then be further modified, such as by amidation to produce carboxamides . The reactivity of the carbonyl group in these compounds is also of interest, as it can influence the formation of other derivatives, such as tetrazoles or amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their substituents. For example, the introduction of polar groups as substituents can lead to compounds with positive inotropic activity, as seen in some milrinone analogues . The solubility, stability, and reactivity of these compounds are key factors in their potential as drug precursors or ligands .

Scientific Research Applications

Application 1: Synthesis of Drug Precursors or Perspective Ligands

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound “5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in the synthesis of drug precursors or perspective ligands . These ligands can be used in the development of new drugs.
  • Methods of Application or Experimental Procedures : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes : The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .

Application 2: Complexating Agent and Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound “5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent and in pharmaceuticals .
  • Methods of Application or Experimental Procedures : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes : The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as complexating agents and in pharmaceuticals .

Application 3: Insecticidal Properties

  • Scientific Field : Agricultural Chemistry
  • Summary of the Application : The compound “5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is known to have insecticidal properties .
  • Methods of Application or Experimental Procedures : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes : The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as insecticides .

Safety And Hazards

The compound is classified as a combustible solid . The safety information includes precautionary statements such as P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The compound and its derivatives are useful as drug precursors or perspective ligands . They could potentially be used in the development of new drugs with antimicrobial, anti-viral, antioxidant, antidiabetic, anticancer, and anti-inflammatory properties .

properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZTUQQCXRBPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389996
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

51727-05-0
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kusakabe, Y Tada, Y Iso, M Sakagami… - Bioorganic & medicinal …, 2013 - Elsevier
Selective CB2 agonists have the potential for treating pain without central CB1-mediated adverse effects. Screening efforts identified 1,2-dihydro-3-isoquinolone 1; however, this …
Number of citations: 52 www.sciencedirect.com
S El Wanees, AAH Bukhari… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
The thermodynamics parameters and adsorption mechanism of the 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole), DDBT, as a corrosion retarder for Zn in 0.5 M HCl solution were …
Number of citations: 17 ejchem.journals.ekb.eg

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